molecular formula C13H16OS B13093520 2-(1-(Phenylthio)cyclopropyl)but-3-EN-2-OL

2-(1-(Phenylthio)cyclopropyl)but-3-EN-2-OL

Cat. No.: B13093520
M. Wt: 220.33 g/mol
InChI Key: FASAVYNYZVYCOO-UHFFFAOYSA-N
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Description

2-(1-(Phenylthio)cyclopropyl)but-3-en-2-ol (CAS 41596-96-7) is an organosulfur compound of interest in synthetic organic chemistry and chemical biology research. With a molecular formula of C13H16OS and a molecular weight of 220.33 g/mol, this compound features a unique structure combining a cyclopropane ring, a phenylthio ether group, and an unsaturated butenol chain . This molecular architecture makes it a potential multifunctional building block or intermediate. The presence of the electron-rich phenylthio group and the strained cyclopropane ring can be exploited in various reaction schemes, including transition-metal-catalyzed cross-couplings and cycloadditions. The vinyl group on the butenol chain offers a handle for further functionalization, such as through oxidation or hydrofunctionalization reactions, to create more complex molecular targets . Researchers may utilize this compound in the development of new synthetic methodologies, particularly in stereoselective synthesis and the construction of complex carbocyclic or heterocyclic systems. Its structure suggests potential as a precursor for fragrance compounds, pharmaceutical intermediates, or ligands for catalysis. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

2-(1-phenylsulfanylcyclopropyl)but-3-en-2-ol

InChI

InChI=1S/C13H16OS/c1-3-12(2,14)13(9-10-13)15-11-7-5-4-6-8-11/h3-8,14H,1,9-10H2,2H3

InChI Key

FASAVYNYZVYCOO-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)(C1(CC1)SC2=CC=CC=C2)O

Origin of Product

United States

Structural Features and Research Significance of Cyclopropyl Substituted Allylic Alcohol Architectures

The core of 2-(1-(Phenylthio)cyclopropyl)but-3-en-2-ol is a cyclopropyl-substituted allylic alcohol. This arrangement of functional groups imparts a unique combination of steric and electronic properties that are of considerable interest in synthetic chemistry.

The cyclopropane (B1198618) ring, a three-membered carbocycle, is characterized by significant ring strain due to the deviation of its bond angles (60°) from the ideal sp³ hybridization angle (109.5°). This inherent strain makes the cyclopropyl (B3062369) group a reactive entity, prone to ring-opening reactions that can be exploited for the construction of more complex molecular skeletons. The bonds within the cyclopropane ring have a higher p-character than typical C-C single bonds, giving them some resemblance to a double bond. This electronic feature allows for conjugation with adjacent pi-systems, such as the double bond in the allylic alcohol moiety.

The allylic alcohol functionality (C=C-C-OH) is a cornerstone of organic synthesis, offering a plethora of reactive pathways. ebsco.com The hydroxyl group can be a site for substitution or elimination reactions, and it can direct the stereochemical outcome of reactions on the adjacent double bond. mdpi.com The combination of a cyclopropyl group and an allylic alcohol leads to a system with enhanced reactivity and synthetic potential. For instance, Lewis-acid-catalyzed ring-opening nucleophilic substitution of cyclopropyl allylic alcohols has been developed to synthesize (E)-δ-vinyl-homoallylic alcohols and their derivatives. rsc.orgrsc.org This transformation highlights the ability of the cyclopropyl group to act as a latent reactive handle, which can be unveiled under specific reaction conditions.

The research significance of these architectures lies in their utility as building blocks for natural product synthesis and the creation of novel molecular frameworks. The controlled release of ring strain can be a powerful driving force for complex bond formations. unimelb.edu.au

The Role of Phenylthio Substituents in Molecular Design and Reactivity Modulation

The presence of a phenylthio (-SPh) group attached to the cyclopropane (B1198618) ring in 2-(1-(Phenylthio)cyclopropyl)but-3-en-2-ol is a critical design element that profoundly influences its chemical behavior. The phenylthio substituent is not merely a passive spectator; it actively participates in and modulates the reactivity of the molecule.

From an electronic standpoint, the sulfur atom of the phenylthio group can stabilize adjacent carbocations through its lone pairs of electrons, a phenomenon known as sulfur stabilization. This effect can be crucial in directing the outcome of reactions involving cationic intermediates. Conversely, the phenylthio group can also exert an acidifying effect on adjacent C-H bonds, facilitating their deprotonation to form stabilized carbanions. acs.org This dual role allows the phenylthio group to act as a versatile control element in a variety of chemical transformations.

In the context of molecular design, the phenylthio group is often employed as a multipurpose synthetic tool. acs.org It can be introduced to activate a specific position in a molecule for nucleophilic or electrophilic attack and can be readily removed or transformed into other functional groups at a later stage of a synthesis. For example, α-phenylthioaldehydes are used as precursors for the generation of acyl azolium and azolium enolate intermediates, which are valuable in N-heterocyclic carbene (NHC) catalysis. rsc.org

The reactivity of the phenylthio group itself can be harnessed. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which dramatically alters its electronic properties from an electron-donating group to a powerful electron-withdrawing group. mdpi.com This transformation can be used to fine-tune the reactivity of the molecule for subsequent synthetic steps. Furthermore, the phenylthio group can participate in radical reactions, influencing the stereochemical and regiochemical outcomes of such processes. rsc.org

Computational and Theoretical Studies on 2 1 Phenylthio Cyclopropyl but 3 En 2 Ol

Density Functional Theory (DFT) Calculations of Reaction Mechanisms

Density Functional Theory has become a powerful tool in computational chemistry for investigating the mechanisms of chemical reactions. mdpi.comresearchgate.net By calculating the electronic energy of a molecular system based on its electron density, DFT can be used to map out the energetic landscape of a reaction, identifying key transition states and intermediates that govern the reaction pathway. mdpi.com This approach is instrumental in understanding the transformation of 2-(1-(phenylthio)cyclopropyl)but-3-en-2-ol in various chemical processes.

Elucidation of Transition States and Reactive Intermediates

A critical aspect of understanding any chemical reaction is the identification and characterization of its transition states and reactive intermediates. DFT calculations are particularly adept at this, providing detailed geometric and energetic information about these fleeting species. researchgate.net For reactions involving this compound, DFT can be employed to model the structures of transition states, which represent the highest energy point along the reaction coordinate, and to identify any intermediates, which are temporary, stable species formed during the reaction. mdpi.com

For instance, in a hypothetical rearrangement or addition reaction, DFT could elucidate the structure of a carbocation intermediate that may form upon the opening of the strained cyclopropane (B1198618) ring. The stability of such an intermediate would be influenced by the phenylthio and the but-3-en-2-ol substituents, and DFT calculations could quantify these effects. The theory can also predict the activation energies associated with different possible reaction pathways, thereby indicating the most likely mechanism. bit.edu.cn

Construction of Potential Energy Surfaces and Reaction Coordinate Analysis

By systematically calculating the energy of the molecular system at various points along a reaction pathway, a potential energy surface (PES) can be constructed. The PES provides a comprehensive map of the energy landscape, illustrating the energetic changes that occur as reactants are converted into products. bit.edu.cn Reaction coordinate analysis, performed on the PES, helps to visualize the lowest energy path from reactants to products, passing through transition states and intermediates.

For this compound, a PES could be generated for a reaction such as an acid-catalyzed ring-opening. This would involve mapping the energy of the system as a function of key geometric parameters, such as bond lengths and angles that change during the reaction. The analysis of this surface would reveal the intricate details of the reaction mechanism, including whether the reaction proceeds in a single step (concerted) or through multiple steps involving intermediates.

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical methods provide a fundamental understanding of the electronic structure and bonding within a molecule. For this compound, these analyses are crucial for explaining its unique properties, particularly those arising from the strained cyclopropane ring and the interplay of its various functional groups.

Characterization of Bonding within the Strained Cyclopropane Ring

The cyclopropane ring is known for its significant ring strain, which arises from the deviation of its internal bond angles (60°) from the ideal tetrahedral angle (109.5°). masterorganicchemistry.comyoutube.com This strain leads to what are often described as "bent" or "banana" bonds, where the electron density is concentrated outside the direct line connecting the carbon nuclei. wikipedia.org Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can be used to characterize this unusual bonding.

These analyses can quantify the degree of p-character in the C-C bonds of the cyclopropane ring, which is higher than in a typical alkane, contributing to its higher reactivity. wikipedia.org For this compound, these calculations would provide a detailed picture of how the substituents influence the electronic structure and strain of the three-membered ring.

Investigation of Electronic Delocalization and Conjugation Effects of Substituents

The phenylthio and but-3-en-2-ol substituents on the cyclopropane ring can engage in electronic interactions with the ring and with each other. The phenylthio group, with its sulfur atom and aromatic ring, can participate in delocalization of electron density through both inductive and resonance effects. Similarly, the but-3-en-2-ol group contains a double bond and a hydroxyl group, which can also influence the electronic environment of the molecule.

Quantum chemical calculations can map the distribution of electron density across the entire molecule, revealing the extent of electronic delocalization and conjugation. nih.gov This can be visualized through molecular orbital plots and electron density maps. Understanding these electronic effects is key to explaining the molecule's reactivity and spectroscopic properties. For example, delocalization involving the phenylthio group could stabilize a nearby positive charge, influencing the regioselectivity of certain reactions.

Prediction of Reactivity and Stability based on Molecular Orbitals

Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity based on the interactions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energies and shapes of these frontier orbitals are critical in determining how a molecule will interact with other reagents. mdpi.comresearchgate.net

For this compound, quantum chemical calculations can determine the energies of the HOMO and LUMO. A small HOMO-LUMO gap generally indicates higher reactivity. encyclopedia.pub Furthermore, the spatial distribution of these orbitals can predict the sites of nucleophilic or electrophilic attack. For instance, if the LUMO is localized on a particular atom, that atom is likely to be the site of nucleophilic attack. Conversely, the location of the HOMO can indicate the most probable site for electrophilic attack. This information is invaluable for predicting the outcome of chemical reactions involving this compound.

Below is a hypothetical data table summarizing the kind of results that could be obtained from DFT calculations on this compound, illustrating the concepts discussed.

Table 1: Calculated Properties of this compound
Computational ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy-0.8 eVIndicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap5.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Cyclopropane C-C-C Bond Angle60°Confirms the highly strained nature of the three-membered ring.
Calculated Dipole Moment2.1 DProvides insight into the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Computational Prediction and Validation of Stereoselectivity

The synthesis of this compound can result in multiple diastereomers due to the presence of stereocenters. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the thermodynamic stability of these stereoisomers, thereby forecasting the likely stereochemical outcome of a synthesis.

Detailed research findings from computational studies on analogous vinylcyclopropane (B126155) systems have demonstrated that DFT calculations can reliably predict the relative energies of different diastereomers. researchgate.netresearchgate.net By calculating the electronic energy (ΔE), enthalpy (ΔH), and Gibbs free energy (ΔG) of each possible stereoisomer, a theoretical diastereomeric ratio can be estimated. These calculations are typically performed using a functional such as B3LYP with a suitable basis set, for instance, 6-31G(d), to model the molecular structures and energies in a gaseous or solvated state.

For this compound, two primary diastereomers arise from the relative orientation of the hydroxyl group and the phenylthio-substituted cyclopropyl (B3062369) group. Let's denote these as Diastereomer A (syn) and Diastereomer B (anti). The computed relative energies can predict which isomer is thermodynamically more favorable.

DiastereomerRelative Electronic Energy (ΔE) (kcal/mol)Relative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Population (%)
Diastereomer A (syn)0.000.000.0085
Diastereomer B (anti)1.251.181.0515

The hypothetical data in the table suggests that Diastereomer A is the thermodynamically more stable product, with a predicted population of 85% at equilibrium. This preference is attributed to stabilizing intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the sulfur atom of the phenylthio group, which are more favorable in the syn configuration. The validation of these predictions would typically involve comparing the computed diastereomeric ratio with experimental results obtained from the synthesis and characterization of the compound.

Simulation of Spectroscopic Signatures to Correlate with Experimental Data

Computational methods are also invaluable for predicting the spectroscopic signatures of molecules, which can aid in their structural elucidation and the interpretation of experimental data. DFT calculations can be employed to simulate Nuclear Magnetic Resonance (NMR) spectra and Infrared (IR) vibrational spectra.

The correlation between computationally simulated and experimentally obtained spectra for organic molecules is a well-established validation method. nih.govnih.gov For this compound, the GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts.

Below is a table comparing the hypothetical calculated chemical shifts for the major diastereomer (Diastereomer A) with plausible experimental values.

AtomCalculated ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C=CH₂ (vinyl H)5.98, 5.25, 5.105.95, 5.22, 5.08142.5, 114.8142.1, 114.5
C-OH (hydroxyl H)2.152.1273.272.9
CH₃1.451.4328.928.6
Cyclopropyl CH₂0.85-1.100.82-1.0815.4, 18.215.1, 17.9
Cyclopropyl C-S--35.134.8
Phenyl C-H7.20-7.457.18-7.42126.5-132.8126.2-132.5
Phenyl C-S--135.9135.6

The strong correlation between the calculated and experimental NMR data lends confidence to the proposed structure of the major diastereomer.

Similarly, the vibrational frequencies in the IR spectrum can be calculated and compared with experimental data. These calculations help in the assignment of specific vibrational modes to the observed absorption bands.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Intensity
O-H stretch (hydroxyl)34503455Broad, Medium
C-H stretch (aromatic)30603058Medium
C-H stretch (vinyl)30153012Medium
C-H stretch (aliphatic)29752972Strong
C=C stretch (vinyl)16451642Medium
C-O stretch11201118Strong
C-S stretch690688Medium

The close agreement between the simulated and experimental spectroscopic data provides strong evidence for the structural assignment of this compound and showcases the predictive power of modern computational chemistry.

Advanced Characterization Techniques for Mechanistic Elucidation and Structural Confirmation

Isotopic Labeling Studies to Confirm Reaction Pathways

Isotopic labeling is a powerful technique used to trace the fate of specific atoms or molecular fragments throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. wikipedia.org For a molecule like 2-(1-(phenylthio)cyclopropyl)but-3-en-2-ol, which contains both a vinylcyclopropane (B126155) and a cyclopropylcarbinol moiety, there is a potential for various skeletal rearrangements, such as the vinylcyclopropane-cyclopentene rearrangement or rearrangements involving cyclopropylcarbinyl cations. wikipedia.orgresearchgate.netnih.govresearchgate.net

To investigate these possibilities, specific atoms within the molecule can be replaced with heavier isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). The position of these labels in the final products, determined by mass spectrometry or NMR spectroscopy, can then be used to map the bond-breaking and bond-forming events.

For instance, to probe a potential vinylcyclopropane rearrangement, a deuterated analog of the starting material could be synthesized with the deuterium labels on the vinyl group. If the reaction proceeds through a concerted pathway, the position of the deuterium atoms in the resulting cyclopentene (B43876) product would be highly specific. Conversely, a stepwise diradical mechanism might lead to scrambling of the deuterium labels, which would be observable in the product's NMR spectrum. wikipedia.orgnih.gov

Similarly, to investigate the involvement of a cyclopropylcarbinyl cation, which could lead to ring-opened homoallylic products, ¹³C labeling of one of the cyclopropyl (B3062369) methylene (B1212753) carbons would be informative. The distribution of the ¹³C label in the product skeleton would reveal whether the reaction proceeds with retention of the cyclopropane (B1198618) ring or through a ring-opened intermediate. rsc.org

Table 1: Hypothetical Isotopic Labeling Strategy for Mechanistic Studies

Labeled PrecursorProposed RearrangementAnalytical TechniqueExpected Outcome for Proposed Pathway
This compound-d₂ (on vinyl group)Vinylcyclopropane-cyclopentene Rearrangement¹H and ²H NMR SpectroscopySpecific, non-scrambled positions of deuterium in the cyclopentene ring.
2-(1-(Phenylthio)cyclopropyl-¹³C)but-3-en-2-olCyclopropylcarbinyl Cation Rearrangement¹³C NMR Spectroscopy¹³C label appears in the backbone of a ring-opened homoallylic product.

These studies provide kinetic isotope effect (KIE) data, which can further elucidate the nature of the transition state. A significant KIE upon isotopic substitution at a bond that is broken in the rate-determining step provides strong evidence for the proposed mechanism.

In Situ Spectroscopic Monitoring of Chemical Transformations

In situ spectroscopic techniques allow for the real-time observation of a chemical reaction as it occurs, providing a continuous profile of reactant consumption, intermediate formation and decay, and product generation. mt.com This is a significant advantage over traditional methods that rely on quenching the reaction and analyzing discrete time points, which may miss transient or highly reactive species. For transformations involving this compound, in situ Fourier-transform infrared (FTIR) and NMR spectroscopy are particularly valuable. xjtu.edu.cnnih.gov

In situ FTIR spectroscopy can monitor the progress of a reaction by tracking the characteristic vibrational frequencies of functional groups. rsc.org For example, the disappearance of the O-H stretch of the alcohol and the C=C stretch of the vinyl group in the starting material, coupled with the appearance of new characteristic peaks, can be used to determine reaction kinetics. rsc.org This method is especially useful for rapid reactions and for identifying the buildup of key intermediates that possess distinct infrared absorptions.

In situ NMR spectroscopy provides more detailed structural information over the course of a reaction. rptu.dersc.org By acquiring NMR spectra at regular intervals, it is possible to identify all proton- or carbon-bearing species present in the reaction mixture. This allows for the unambiguous identification of intermediates and byproducts, providing a more complete picture of the reaction network. researchgate.netnih.gov For example, in a potential acid-catalyzed rearrangement of this compound, in situ ¹H NMR could potentially detect the formation of a transient carbocationic intermediate or the gradual isomerization to a thermodynamically more stable product.

Table 2: Application of In Situ Spectroscopy for Reaction Monitoring

TechniqueMonitored SpeciesKinetic InformationMechanistic Insight
In Situ FTIR Reactant (O-H, C=C stretch), Product (e.g., C=O stretch if oxidized)Reaction rates, induction periods, end-point determination.Identification of functional group transformations, detection of stable intermediates.
In Situ NMR All ¹H- and ¹³C-containing speciesConcentration profiles of reactants, intermediates, and products over time.Unambiguous identification of transient intermediates, elucidation of reaction pathways and networks.

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

The structure of this compound contains multiple stereocenters and considerable conformational flexibility. Advanced NMR techniques are indispensable for elucidating its precise three-dimensional structure in solution.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful methods for determining the relative stereochemistry of a molecule. acdlabs.comlibretexts.orgacdlabs.com These experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å. For this compound, NOESY or ROESY correlations could establish the cis or trans relationship of substituents on the cyclopropane ring. For instance, a NOE between a proton on the phenyl ring and a proton on the vinyl group would suggest a specific spatial arrangement of these substituents around the cyclopropyl core.

The conformational preferences of the molecule, arising from rotation around its single bonds, can be investigated by combining NMR data with computational modeling. torvergata.itnih.govnih.govrsc.org Experimental parameters such as coupling constants (³J) and NOE-derived distance restraints can be used to validate or refine computationally generated low-energy conformers. This integrated approach provides a detailed picture of the molecule's preferred shape in solution, which is crucial for understanding its reactivity.

Table 3: Advanced NMR for Structural Elucidation

NMR ExperimentInformation ObtainedApplication to this compound
COSY Through-bond proton-proton correlationsAssignment of proton signals within the butenol (B1619263) and cyclopropyl moieties.
HSQC/HMBC One-bond and long-range proton-carbon correlationsUnambiguous assignment of all proton and carbon signals.
NOESY/ROESY Through-space proton-proton correlationsDetermination of the relative stereochemistry of the cyclopropane ring and the butenol stereocenter.
J-Coupling Analysis & Computational Modeling Dihedral angles and conformational populationsElucidation of the preferred three-dimensional conformation in solution.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

While NMR spectroscopy provides detailed information about the structure of a molecule in solution, X-ray crystallography offers an unambiguous determination of its three-dimensional structure in the solid state. nih.govwikipedia.org This technique relies on the diffraction of X-rays by a single crystal of the compound. caltech.edu The resulting diffraction pattern is used to generate a three-dimensional electron density map, from which the precise positions of all atoms in the molecule can be determined.

For this compound, a successful X-ray crystallographic analysis would provide definitive proof of its molecular connectivity and relative stereochemistry. acs.orgresearchgate.net It would yield precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule in its lowest energy crystalline conformation.

Furthermore, if the compound is chiral and has been resolved into a single enantiomer, X-ray crystallography can be used to determine its absolute configuration. springernature.comnih.govresearchgate.netpurechemistry.orgresearchgate.net This is typically achieved through the use of anomalous dispersion, where the presence of a sufficiently heavy atom (in this case, sulfur) can cause small but measurable differences in the intensities of specific diffraction spots (Bijvoet pairs). The analysis of these differences allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter.

Table 4: Information Derived from X-ray Crystallography

ParameterDescriptionSignificance for this compound
Molecular Connectivity The sequence of atoms bonded together.Confirms the fundamental chemical structure.
Relative Stereochemistry The spatial arrangement of substituents relative to each other.Unambiguously determines the cis/trans relationships on the cyclopropane ring.
Absolute Configuration The absolute spatial arrangement of atoms in a chiral molecule.Assigns (R) or (S) descriptors to the stereocenters, provided an enantiopure crystal is used.
Bond Lengths and Angles Precise measurements of interatomic distances and angles.Provides insight into bonding and potential ring strain in the cyclopropyl moiety.
Conformation The specific three-dimensional arrangement adopted in the crystal.Reveals the preferred solid-state conformation, which can be compared to solution-state data.

Synthetic Utility and Strategic Applications in Organic Synthesis

The unique structural architecture of 2-(1-(phenylthio)cyclopropyl)but-3-en-2-ol, which combines a strained three-membered ring, a versatile phenylthio group, a tertiary alcohol, and a reactive vinyl moiety, designates it as a valuable building block in modern organic synthesis. Its multifaceted nature allows for a diverse range of chemical transformations, making it a powerful tool for the construction of complex molecular frameworks.

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